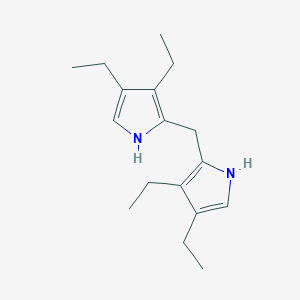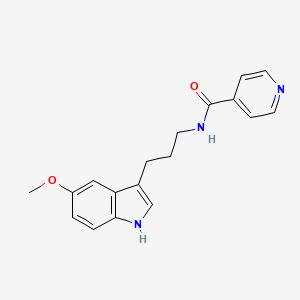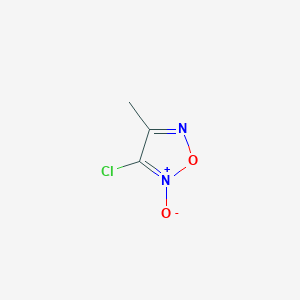
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of nitrile oxides with aliphatic or aromatic nitriles through a 1,3-dipolar cycloaddition . The intermediate nitrile oxide can be obtained from easily available precursors such as 2-methyl-4-nitro-3-isoxazolin-5(2H)-one .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Properties
CAS No. |
65514-04-7 |
|---|---|
Molecular Formula |
C3H3ClN2O2 |
Molecular Weight |
134.52 g/mol |
IUPAC Name |
3-chloro-4-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H3ClN2O2/c1-2-3(4)6(7)8-5-2/h1H3 |
InChI Key |
HHCNNFNZYXACGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)


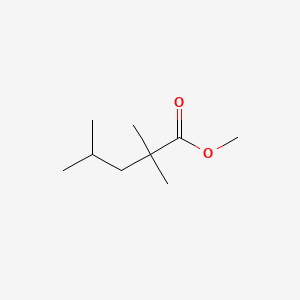
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
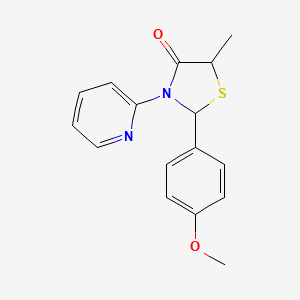

![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)


